3-Phenyl-1,2,3-benzotriazin-4(3H)-one
Overview
Description
3-Phenyl-1,2,3-benzotriazin-4(3H)-one, also known as PBT-1, is a small molecule that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. PBT-1 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and treatments.
Scientific Research Applications
Chemical Transformations and Syntheses
- 3-Phenyl-1,2,3-benzotriazin-4(3H)-one is utilized in novel chemical reactions, such as the formation of 3-substituted 1,2,3-benzotriazin-4(3H)-one 1-oxides through peracid oxidation. This process demonstrates the chemical versatility of the compound in generating various derivatives (Boulton et al., 1989).
- It reacts with internal and terminal alkynes in the presence of a nickel(0)/phosphine catalyst, leading to the synthesis of 1(2H)-isoquinolones, showcasing its potential in facilitating denitrogenative activation and insertion reactions (Miura, Yamauchi, & Murakami, 2008).
Photolysis and Thermal Decomposition Studies
- Investigations into the thermal decomposition and rearrangement of 3-aryl-1,2,3-benzotriazin-4(3H)-ones reveal the formation of various compounds like 9-acridones, highlighting its stability and reactivity under thermal stress (Barker, Paterson, Smalley, & Suschitzky, 1979).
- Studies on the photolysis of 3-arylbenzotriazinones in certain conditions also result in the formation of 9-acridones, although with varying yields, emphasizing the sensitivity of 3-Phenyl-1,2,3-benzotriazin-4(3H)-one to light-induced reactions (Hey, Rees, & Todd, 1968).
Applications in Pharmaceutical Synthesis
- This compound has been studied for its role in the synthesis of various pharmaceuticals. For example, it has been used in the synthesis of antimycobacterial and antifungal agents, demonstrating its potential as a precursor in medicinal chemistry (Kubicová et al., 2000).
Advanced Synthesis Techniques
- Advanced synthesis techniques involving 1,2,3-benzotriazin-4(3H)-one derivatives have been developed, such as a sequential one-pot preparation method employing key Cp*Co(III)-catalyzed C-H amidation steps. This showcases the compound's utility in complex chemical syntheses (Chirila et al., 2018).
Energetic and Structural Studies
- Comprehensive studies on the energetics and structure of 1,2,3-benzotriazin-4(3H)-one and its tautomers have been conducted, providing insights into its thermodynamic properties and potential applications in material science (Miranda et al., 2011).
properties
IUPAC Name |
3-phenyl-1,2,3-benzotriazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-13-11-8-4-5-9-12(11)14-15-16(13)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZDOFKUFXEPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940928 | |
Record name | 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,2,3-benzotriazin-4(3H)-one | |
CAS RN |
19263-30-0 | |
Record name | MLS002706789 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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